molecular formula C13H23N5 B3005700 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1494235-19-6

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B3005700
CAS No.: 1494235-19-6
M. Wt: 249.362
InChI Key: BQNXNRKROOIIQS-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine ( 1494235-19-6) is a high-purity chemical compound with a molecular formula of C13H23N5 and a molecular weight of 249.36 g/mol, supplied as a research standard for chemists and biologists . This synthetically versatile scaffold incorporates both a piperazine and a 4-cyclohexyl-1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for its significant pharmacological potential . The core 1,2,4-triazole ring system is a established pharmacophore in antifungal development, with its mechanism of action extensively studied and often linked to the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making research into novel triazole derivatives critical for overcoming drug resistance in pathogens . Consequently, this compound serves as a valuable intermediate or precursor for synthesizing novel analogs in the discovery of new therapeutic agents. Its research applications span investigative organic synthesis, structure-activity relationship (SAR) studies, and as a building block for developing potential inhibitors for various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this product with the confidence that it is sourced from a certified supplier, with available batch-specific analytical data to ensure consistency and quality in their experimental work.

Properties

IUPAC Name

1-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5/c1-2-4-12(5-3-1)18-11-15-16-13(18)10-17-8-6-14-7-9-17/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXNRKROOIIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of a piperazine derivative with a cyclohexyl-substituted triazole. One common method involves the use of cyclohexylamine and triazole derivatives under specific reaction conditions. The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Methyl Piperazine Derivatives

Compounds sharing the 1,2,4-triazole-piperazine scaffold but differing in substituents highlight the impact of structural modifications:

Compound Name Substituent on Triazole Key Properties/Activities Reference ID
1-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine Methyl Higher polarity; used in antimicrobial studies
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine Dimethyl Increased steric bulk; potential CNS activity
Target compound Cyclohexyl Enhanced lipophilicity; unconfirmed bioactivity N/A

Key Insights :

  • The cyclohexyl group in the target compound likely improves lipid solubility compared to methyl or dimethyl analogs, which could enhance blood-brain barrier penetration .
  • Methyl-substituted derivatives (e.g., ) show antimicrobial activity, suggesting the triazole-piperazine core itself may contribute to such effects .
Phenyl-Substituted Piperazines

Piperazines with aromatic substituents provide contrasts in electronic and steric properties:

Compound Name Substituent on Piperazine Key Properties/Activities Reference ID
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine 3-Chloro-4-fluorophenyl Tyrosinase inhibition; psychoactive potential
1-[(4-Fluorophenyl)methyl]piperazine 4-Fluorophenyl Precursor for enzyme inhibitors
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl + diphenylethyl Analgesic; opioid-like activity

Key Insights :

  • Aromatic substituents (e.g., 3-chloro-4-fluorophenyl) enhance interactions with enzymes like tyrosinase via halogen bonding .

Pharmacological and Functional Comparisons

Antimicrobial Activity

Azole-containing piperazines () with 4-chlorophenyl or imidazole groups exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL). The target compound’s triazole moiety may similarly disrupt microbial cell membranes or enzymes, but its cyclohexyl group could alter potency or spectrum .

CNS Activity

MT-45, a cyclohexyl-piperazine derivative, shows analgesic effects via opioid receptor interactions . The target compound’s triazole ring introduces hydrogen-bonding sites absent in MT-45, which might modulate receptor affinity or selectivity.

Enzyme Inhibition

Compounds like 1-[(3-chloro-4-fluorophenyl)methyl]piperazine inhibit tyrosinase (IC₅₀ values in μM range) through halogen-π interactions . The target compound’s lack of halogens may reduce enzyme binding but offers a scaffold for alternative inhibitor design.

Structural and Conformational Analysis

Crystallographic studies () reveal that piperazine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain. The cyclohexyl group in the target compound may enforce similar conformations, while the triazole ring’s planarity could facilitate π-π stacking in protein binding pockets .

Biological Activity

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a triazole moiety, which is known for its ability to interact with various biological targets, combined with the piperazine ring, enhances the compound's pharmacological profile.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C22H31N5O
  • Molecular Weight : 381.5 g/mol

The structure includes a cyclohexyl group attached to a triazole ring and a piperazine moiety, which contributes to its lipophilicity and membrane permeability.

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine likely exerts its biological effects through interactions with specific molecular targets. The triazole ring may facilitate binding to metal ions or enzymes, modulating their activity. The piperazine component can interact with various receptors or transporters, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazole-piperazine hybrids have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

CompoundCancer Cell LineIC50 Value (μM)
9gMCF-72.00 ± 0.03
9kMCF-75.00 ± 0.01

These findings suggest that the triazole scaffold is crucial for the anticancer activity observed in these compounds.

Antimicrobial Activity

The triazole group is also associated with antimicrobial properties. Research has shown that certain triazole derivatives exhibit activity against Staphylococcus aureus and other pathogens . The mechanism often involves interference with fungal cell wall synthesis or inhibition of specific enzymes critical for microbial survival.

Case Study 1: Anticancer Research

A detailed investigation into the anticancer potential of triazole-piperazine hybrids revealed their effectiveness against multiple cancer types. The study involved synthesizing various derivatives and evaluating their cytotoxicity against human cancer cell lines such as MCF-7 and PC3. The results indicated that modifications on the triazole ring significantly influenced the compounds' potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine and target proteins such as estrogen receptors. These studies provided insights into how structural variations affect binding affinity and biological activity . For example, it was found that specific interactions at the active site could enhance the compound's activity against hormone-dependent cancers.

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